Adenosine receptor interactions: Xanthines are known to interact with adenosine receptors, which are involved in a wide range of physiological processes. []
Phosphodiesterase inhibition: Some xanthine derivatives exhibit phosphodiesterase inhibitory activity, which can lead to increased levels of cyclic adenosine monophosphate (cAMP) and exert various downstream effects. []
Applications
Pharmaceutical research: These compounds have been explored for potential applications in treating a range of diseases, including cardiovascular diseases, respiratory diseases, and central nervous system disorders. [, , ]
Compound Description: This compound serves as a crucial starting material in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, as detailed in a study focusing on thietanyl protection strategies. []
Relevance: This compound shares the core 3-methyl-3,7-dihydro-1H-purine-2,6-dione structure with the target compound, 3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. The presence of a bromine atom at the 8-position highlights its role as a precursor for various substitutions, demonstrating the versatility of this chemical scaffold. []
Compound Description: This compound is an intermediate generated during the synthesis of 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using the thietanyl protecting group strategy. []
Relevance: This intermediate, like the target compound 3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, features a 1,3-disubstituted xanthine core. The presence of both the benzyl and thietanyl groups underscores the synthetic utility of this intermediate in achieving regioselective functionalization of the purine scaffold. []
Compound Description: This compound, obtained by oxidizing 1-benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione, plays a key role in introducing amine substituents at the 8-position of the purine ring. []
Relevance: Similar to the target compound 3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, this compound showcases a modified thietanyl group at the 7-position, further highlighting the synthetic versatility and potential of these types of modifications in preparing diversely substituted purine derivatives. []
Compound Description: This class of compounds represents a series of derivatives synthesized by reacting 1-benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with various amines, ultimately leading to the target compounds: 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. []
Relevance: This class of compounds exemplifies the successful introduction of diverse amine substituents at the 8-position, a key structural feature also present in the target compound 3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. This highlights the possibility of generating a library of compounds with varying pharmacological profiles by modifying the amine substituent. []
Compound Description: This group represents the final target compounds in the study focusing on thietanyl protection strategies. These compounds are synthesized by removing the thietanyl protecting group from the 8-amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones. []
Relevance: These compounds share the core 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione structure with the target compound, 3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. The variation in 8-position substituents within this group emphasizes the possibility of tailoring the compound's properties for specific applications, highlighting the importance of exploring structure-activity relationships within this class of compounds. []
Compound Description: This compound displayed strong prophylactic antiarrhythmic activity in experimental models. []
Relevance: Compound 2 and 3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione both belong to the 1,3-dimethylxanthine derivative family, highlighting the potential of this class of compounds for cardiovascular applications. Structural variations within this family, particularly at the 7-position, offer valuable insights into structure-activity relationships for antiarrhythmic activity. []
Compound Description: This derivative of Compound 2 also exhibited strong prophylactic antiarrhythmic activity in experimental models. []
Relevance: The presence of the 8-(2-morpholin-4-yl-ethylamino) substituent in Compound 15, compared to the pyrrolidin-1-yl group in 3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, underscores the influence of the 8-position substituent on antiarrhythmic activity. Exploring modifications at this position could be crucial for optimizing the desired pharmacological properties. []
Compound Description: These derivatives of Compound 2 showed hypotensive activity in studies investigating cardiovascular effects. []
Relevance: Compounds 11 and 12, by exhibiting hypotensive activity, emphasize the potential of modifying the 8-position of the 1,3-dimethylxanthine core for diverse cardiovascular applications. This further supports the exploration of various substituents at this position, similar to the pyrrolidin-1-yl group in 3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, to fine-tune the pharmacological profile of these compounds. []
Compound Description: This compound demonstrated potent inhibitory activity against protein kinase CK2 with an IC50 value of 8.5 μM. []
Relevance: This compound shares the core 3-methyl-7-(phenylalkyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure with 3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione. Despite variations in the substituents at the 8-position and the length of the alkyl chain, the common structural features and similar targets suggest potential overlapping biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.